

Spectroscopic Data for (R)-2-Chloro-1-phenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Chloro-1-phenylethanol

Cat. No.: B1631098

[Get Quote](#)

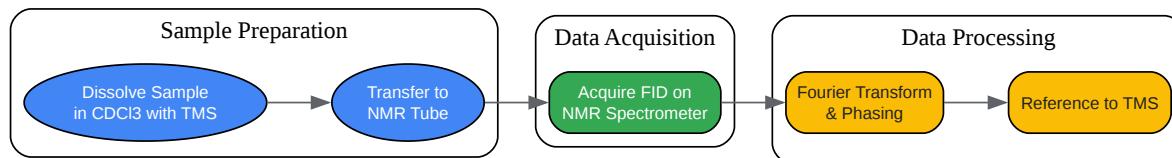
Introduction

(R)-2-Chloro-1-phenylethanol is a chiral building block of significant interest in the pharmaceutical and fine chemical industries.^[1] Its utility as an intermediate in the synthesis of various bioactive molecules necessitates a thorough understanding of its structural and stereochemical properties.^[2] Spectroscopic analysis provides a fundamental and powerful suite of tools for the comprehensive characterization of this molecule, ensuring its identity, purity, and stereochemical integrity.

This technical guide provides an in-depth analysis of the key spectroscopic data for **(R)-2-Chloro-1-phenylethanol**, including ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document integrates experimental protocols with detailed spectral interpretation to provide a practical and authoritative resource.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a chiral compound like **(R)-2-Chloro-1-phenylethanol**, NMR provides not only information about the connectivity of atoms but also insights into the stereochemistry of the molecule.


^1H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment and connectivity of the hydrogen atoms in a molecule.

A standard protocol for acquiring a ^1H NMR spectrum of **(R)-2-Chloro-1-phenylethanol** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-2-Chloro-1-phenylethanol** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters:
 - Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Pulse Sequence: A standard single-pulse experiment (e.g., ' zg30').
 - Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
- Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Diagram: ^1H NMR Experimental Workflow

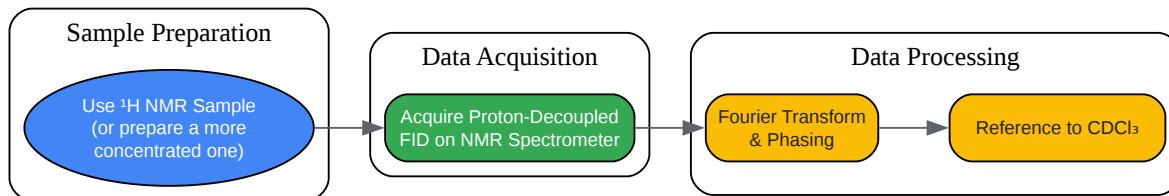
[Click to download full resolution via product page](#)

Caption: Workflow for acquiring a ^1H NMR spectrum.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30-7.40	m	5H	Ar-H
~4.95	dd	1H	CH-OH
~3.70	m	2H	CH ₂ -Cl
~2.50	br s	1H	OH

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

- Aromatic Protons (Ar-H): The multiplet observed between 7.30 and 7.40 ppm, integrating to five protons, is characteristic of the monosubstituted benzene ring.
- Methine Proton (CH-OH): The doublet of doublets around 4.95 ppm corresponds to the proton on the carbon bearing the hydroxyl group. It is coupled to the two diastereotopic protons of the adjacent chloromethyl group.
- Methylene Protons (CH₂-Cl): The multiplet around 3.70 ppm is assigned to the two protons of the chloromethyl group. These protons are diastereotopic due to the adjacent chiral center and will exhibit complex splitting patterns.
- Hydroxyl Proton (OH): The broad singlet at approximately 2.50 ppm is characteristic of the hydroxyl proton. Its chemical shift can be highly variable and depends on concentration,


temperature, and solvent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.

- **Sample Preparation:** Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
- **Instrument Parameters:**
 - Spectrometer: A 100 MHz or higher field spectrometer.
 - Solvent: CDCl₃
 - Temperature: 298 K
 - Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2 seconds.
- **Data Processing:** Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Diagram: ¹³C NMR Experimental Workflow

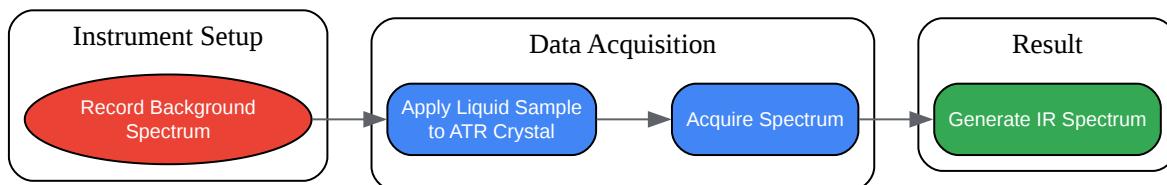
[Click to download full resolution via product page](#)

Caption: Workflow for acquiring a ^{13}C NMR spectrum.

Chemical Shift (δ , ppm)	Assignment
~140	C (quaternary, aromatic)
~128.5	CH (aromatic)
~128.0	CH (aromatic)
~126.0	CH (aromatic)
~73.0	CH-OH
~50.0	CH ₂ -Cl

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

- Aromatic Carbons: Four signals are expected in the aromatic region (120-140 ppm). The quaternary carbon to which the ethanol moiety is attached appears at the most downfield position (~140 ppm). The other three signals correspond to the protonated aromatic carbons.
- Carbinol Carbon (CH-OH): The signal around 73.0 ppm is assigned to the carbon atom bonded to the hydroxyl group. Its chemical shift is influenced by the electronegativity of the oxygen atom.
- Chloromethyl Carbon (CH₂-Cl): The peak at approximately 50.0 ppm corresponds to the carbon atom bonded to the chlorine atom. The electronegative chlorine atom causes a downfield shift for this carbon.


Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

- Instrument Setup:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of neat **(R)-2-Chloro-1-phenylethanol** directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Average 16-32 scans to obtain a high-quality spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

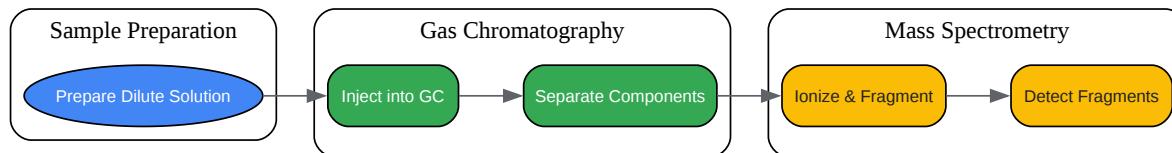
Diagram: ATR-FTIR Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Broad, Strong	O-H stretch (alcohol)
~3060, 3030	Medium	C-H stretch (aromatic)
~2930, 2870	Medium	C-H stretch (aliphatic)
~1495, 1455	Medium	C=C stretch (aromatic ring)
~1070	Strong	C-O stretch (secondary alcohol)
~750, 700	Strong	C-H bend (monosubstituted benzene)
~650	Medium	C-Cl stretch

Note: The exact peak positions and intensities can be influenced by intermolecular interactions.


- O-H Stretch: The broad and strong absorption band around 3350 cm⁻¹ is a definitive indication of the hydroxyl group, with the broadening resulting from hydrogen bonding.
- C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds.
- C=C Aromatic Stretches: The peaks at approximately 1495 and 1455 cm⁻¹ are typical for the carbon-carbon stretching vibrations within the benzene ring.
- C-O Stretch: The strong band around 1070 cm⁻¹ is attributed to the C-O stretching vibration of the secondary alcohol.
- C-H Bends: The strong absorptions in the 750-700 cm⁻¹ region are characteristic of the out-of-plane C-H bending vibrations for a monosubstituted aromatic ring.
- C-Cl Stretch: The absorption around 650 cm⁻¹ is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

- Sample Preparation: Prepare a dilute solution of **(R)-2-Chloro-1-phenylethanol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Parameters:
 - Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1).
 - Injector Temperature: 250 °C.
 - Column: A standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium with a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-300.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Diagram: GC-MS Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS analysis.

m/z	Relative Intensity	Assignment
156/158	Low	[M] ⁺ (Molecular Ion)
107	High	[C ₇ H ₇ O] ⁺
79	High	[C ₆ H ₇] ⁺
77	Medium	[C ₆ H ₅] ⁺

Note: The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments.

- Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 156, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 158 (the M+2 peak) should be observed with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.
- Base Peak (m/z 107): The most abundant fragment is typically observed at m/z 107. This corresponds to the loss of the chloromethyl radical (•CH₂Cl) via alpha-cleavage, resulting in the stable benzylic oxonium ion [C₆H₅CHOH]⁺.
- Other Significant Fragments:
 - m/z 79: This fragment likely arises from the loss of CO from the m/z 107 fragment.

- m/z 77: This peak corresponds to the phenyl cation $[C_6H_5]^+$, formed by the loss of the entire side chain.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of data for the structural characterization of **(R)-2-Chloro-1-phenylethanol**. 1H and ^{13}C NMR confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy provides clear evidence for the key functional groups, namely the hydroxyl and chloro moieties, as well as the aromatic ring. Mass spectrometry confirms the molecular weight and provides insight into the fragmentation patterns, which are consistent with the proposed structure. For professionals in drug development and chemical synthesis, a thorough understanding and application of these spectroscopic methods are essential for ensuring the quality, purity, and identity of this important chiral intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (R)-2-CHLORO-1-PHENYLETHANOL | 56751-12-3 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data for (R)-2-Chloro-1-phenylethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631098#spectroscopic-data-for-r-2-chloro-1-phenylethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com